![molecular formula C8H7F2N3 B3038733 2-(Difluoromethyl)-1H-benzo[d]imidazol-5-amine CAS No. 891831-55-3](/img/structure/B3038733.png)

2-(Difluoromethyl)-1H-benzo[d]imidazol-5-amine

Vue d'ensemble

Description

“2-(Difluoromethyl)-1H-benzo[d]imidazol-5-amine” is a compound that contains an imidazole ring, which is a five-membered heterocycle with two non-adjacent nitrogen atoms . Imidazole rings are key components in many biologically active molecules and are widely used in medicinal chemistry .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . More complex heterocycles presenting the imidazole ring in their structure, such as benzo[d]imidazo[2,1-b]thiazoles, could be synthesized by the condensation of aromatic ketones and 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine in the presence of N-bromosuccinimide .Applications De Recherche Scientifique

Late-Stage Difluoromethylation

- Applications :

Pharmaceutical Relevance

- Examples : Researchers have explored the use of difluoromethylated imidazoles and benzimidazoles in drug design .

Ionic Liquids and Material Science

- Imidazolium Ionic Liquids : Fluoroalkyl-derivatized imidazolium-based ionic liquids are valuable in material science. They offer thermal stability, green solvent properties, and applications in catalysis, solar cells, and water purification .

- Lithium Salt for Batteries : 2-trifluoromethyl-4,5-dicyanoimidazole lithium salt (LiTDI) shows promise in rechargeable lithium battery technology .

Catalysis and Organic Synthesis

- Fluorine’s Role : Fluorine’s electronegativity enhances bond strength and decreases bond length, impacting reactivity .

Biological Activity and Histidine Derivatives

- Other Imidazole-Containing Compounds : Purines (adenine, guanine), xanthine, theophylline, caffeine, and carnosine contain imidazole nuclei .

Fluorinated Benzimidazoles

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as eflornithine, target enzymes like ornithine decarboxylase . This enzyme plays a crucial role in cell growth and differentiation, making it a potential target for therapeutic interventions .

Mode of Action

Compounds with similar structures, such as eflornithine, act as irreversible inhibitors of their target enzymes . This means they bind to the enzyme and permanently deactivate it, preventing it from catalyzing its usual reactions .

Biochemical Pathways

Similar compounds like eflornithine affect the polyamine biosynthetic pathway . By inhibiting ornithine decarboxylase, they reduce the production of polyamines, which are essential for cell growth and differentiation .

Pharmacokinetics

The presence of fluorine in a compound can augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs .

Result of Action

Similar compounds like eflornithine have been shown to prevent the relapse of high-risk neuroblastoma in pediatric and adult patients .

Action Environment

It’s known that the biological environment can slightly change the molecular structure of similar compounds like eflornithine .

Propriétés

IUPAC Name |

2-(difluoromethyl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N3/c9-7(10)8-12-5-2-1-4(11)3-6(5)13-8/h1-3,7H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJQNINOXMUSDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(difluoromethyl)-1H-1,3-benzodiazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B3038651.png)

![6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3038652.png)

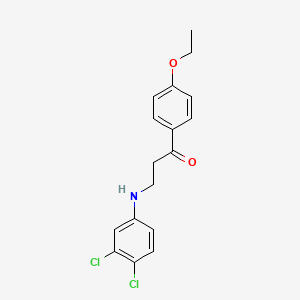

![1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B3038654.png)

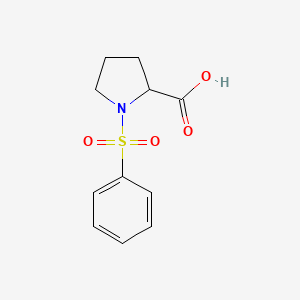

![1-[1,1'-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone](/img/structure/B3038656.png)

![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B3038664.png)

![4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3038667.png)

![4-benzyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038671.png)